molecular formula C10H11NO4S B8657276 3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid

3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid

Cat. No.: B8657276
M. Wt: 241.27 g/mol
InChI Key: LRRWVFGCWMMXGR-UHFFFAOYSA-N
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Description

3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)

InChI Key

LRRWVFGCWMMXGR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-aminocinnamate (150 mg) and triethylamine (94 mg) in methylene chloride (3 ml) was added mesyl chloride (0.08 ml) under ice-cooling under nitrogen atmosphere, and the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water, and extracted with methylene chloride twice. The combined organic layer was washed with water, dried over magnesium sulfate and concentrated to give a residue including ethyl 4-mesylaminocinnamate and ethyl 4-(N,N-dimesylamino)cinnamate. The residue was dissolved. in ethanol, and 1N aqueous sodium hydroxide solution (1.5 ml) was added thereto at 40° C. The mixture was stirred at ambient temperature for 2 days, and 1N hydrochloric acid (1.5 ml) was added thereto. The mixture was concentrated in vacuo, and the residue was partitioned between 10% methanol-methylene chloride and water. The organic layer was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V) to give 4-mesylaminocinnamic acid (49.3 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
solvent
Reaction Step One
Name
ethyl 4-mesylaminocinnamate
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-(N,N-dimesylamino)cinnamate
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
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1.5 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-aminocinnamate (150 mg) and triethylamine (94 mg) in methylene chloride (3 ml) was added mesyl chloride (0.08 ml) under ice-cooling under nitrogen atmosphere, and the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water, and extracted with methylene chloride twice. The combined organic layer was washed with water, dried over magnesium sulfate and concentrated to give a residue including ethyl 4-mesylaminocinnamate and ethyl 4-(N,N-dimesylamino)cinnamate. The residue was dissolved in ethanol, and 1N aqueous sodium hydroxide solution (1.5 ml) was added thereto at 40° C. The mixture was stirred at ambient temperature for 2 days, and 1N hydrochloric acid (1.5 ml) was added thereto. The mixture was concentrated in vacuo, and the residue was partitioned between 10% methanol-methylene chloride and water. The organic layer was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride--methanol, 10:1, V/V) to give 4-mesylaminocinnamic acid (49.3 mg). mp: 218° C.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
solvent
Reaction Step One
Name
ethyl 4-mesylaminocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-(N,N-dimesylamino)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
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0 (± 1) mol
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Reaction Step Seven

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